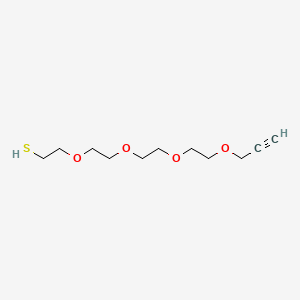

Propargyl-PEG4-thiol

Overview

Description

Propargyl-PEG4-thiol is a crosslinker containing a propargyl group and thiol group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . It is also used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of this compound involves the reaction of propargylic carbonates with α-substituted nitroacetates using Cu−pybox as a catalyst . This reaction is characterized by high diastereo- and enantioselectivities .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H20O4S . It has a molecular weight of 248.34 .Chemical Reactions Analysis

The propargyl group in this compound readily reacts with azide-bearing biomolecules via copper catalyzed azide-alkyne cycloaddition (CuAAc) to form a stable triazole linkage . The thiol group reacts easily with maleimide, OPSS, vinylsulfone and forms a stable carbon sulfide .Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.34 and a chemical formula of C11H20O4S . It is recommended to be stored under refrigerated conditions .Scientific Research Applications

Biocompatible Hydrogels: Propargyl-PEG4-thiol is used in the development of biocompatible hydrogels, particularly in biomedical applications such as drug delivery and regenerative medicine. Different cross-linking chemistries, including Michael-type addition reactions and acrylate polymerization, are utilized to create PEG-Thiol hydrogel networks. These hydrogels can be tailor-made for specific biomedical applications (Yom-Tov, Seliktar, & Bianco-Peled, 2016).

Nanosphere and Micelle Formation: this compound is involved in the synthesis of poly(e-caprolactone)-g-polyethylene glycol (PCL-g-PEG) copolymers. These copolymers can generate nanospheres or micelles, useful in drug delivery applications, such as the encapsulation and controlled release of drugs like curcumin (Samad et al., 2015).

Block Copolymer Synthesis: this compound is used in novel synthetic procedures for preparing block copolymers, employing thiol-X chemistry. This methodology is significant in macromolecular synthesis, offering efficient routes for exploring possibilities in macromolecular engineering (Musa, Kiskan, & Yagcı, 2014).

Gold Nanoparticle Stabilization: In the stabilization of gold nanoparticles, this compound plays a critical role. It is used to create hydrophobic shields that reduce protein adsorption and macrophage uptake, which is vital in biomedical applications such as drug delivery and imaging (Larson, Joshi, & Sokolov, 2012).

Degradable Hydrogels: Thiol-ene photoclick hydrogels, involving this compound, have been explored for tissue engineering and controlled release applications. These hydrogels offer rapid gelation and a high degree of cross-linking, which can be tailored for specific biomedical applications (Shih & Lin, 2012).

PEGylation of Proteins: this compound is utilized in PEGylation processes to increase the therapeutic efficacy of protein-based medicines. It enables site-specific PEGylation without affecting the protein's structure or biological activity, important in developing cost-effective biopharmaceuticals (Brocchini et al., 2008).

Mechanism of Action

Target of Action

Propargyl-PEG4-thiol is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its primary targets are azide-bearing compounds or biomolecules and transition metal surfaces including gold and silver .

Mode of Action

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAc) to yield a stable triazole linkage . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces .

Biochemical Pathways

The propargyl group in this compound participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAc), a type of click chemistry . This reaction forms a stable triazole linkage, which is a crucial step in the synthesis of ADCs and PROTACs .

Pharmacokinetics

It’s known that polyethylene glycol (peg), a component of this compound, can improve the water-solubility, bioavailability, and immunogenic properties of drug molecules .

Result of Action

The result of this compound action is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This enables the creation of ADCs and PROTACs, which can selectively target and degrade disease-causing proteins in cells .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of copper catalysts, which are necessary for the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . Additionally, the hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can influence its action, efficacy, and stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4S/c1-2-3-12-4-5-13-6-7-14-8-9-15-10-11-16/h1,16H,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVYBCQBSOIWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274013 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1347750-80-4 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)